molecular formula C19H29N3O3S B5000865 N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine

N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine

Cat. No. B5000865
M. Wt: 379.5 g/mol
InChI Key: BVNXMBFNGPNVOB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzyl group, which is a substituent or molecular fragment possessing the structure R−CH2−C6H5 .


Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also has a benzyl group attached to the imidazole ring .


Chemical Reactions Analysis

Imidazoles can undergo various reactions, including free radical bromination and nucleophilic substitution . The benzyl group can also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, imidazoles are generally white or colorless solids that are highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions would depend on the specific application of the compound. Imidazole derivatives have been studied for their potential in various fields, including medicine .

properties

IUPAC Name

N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-methoxy-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-16(2)15-26(23,24)19-20-12-18(14-21(3)10-11-25-4)22(19)13-17-8-6-5-7-9-17/h5-9,12,16H,10-11,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNXMBFNGPNVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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